N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride
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Overview
Description
N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H12N2O3S·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride typically involves the reaction of 3-amino-4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained in a crystalline form and is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to neutralize the by-products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nature of the electrophile used in the substitution reactions.
Scientific Research Applications
N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as an antitumor agent.
Industry: Utilized in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA, intercalating its 9-aminoacridine moiety between DNA base pairs. This interaction disrupts the normal function of DNA, leading to potential antitumor effects. The anilino side chain of the compound is located in the narrow groove of the DNA, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride
- N-phenylmethanesulfonamide
- 2-hydroxy-5-methanesulfonamidobenzoic acid
Uniqueness
N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and binding characteristics, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-amino-4-methoxyphenyl)methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.ClH/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12;/h3-5,10H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQGQWQOEHMHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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